molecular formula C14H18ClN3O2 B2945229 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride CAS No. 2241141-35-3

3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride

Cat. No. B2945229
CAS RN: 2241141-35-3
M. Wt: 295.77
InChI Key: DRGJDBPSNQXXBM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The phenyl group attached to the oxadiazole ring suggests that it’s a phenyl-oxadiazole derivative. Piperidin-3-ol indicates the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, 1,2,4-oxadiazoles are generally synthesized through cyclization reactions . The synthesis of piperidin-3-ol derivatives often involves nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, oxadiazole derivatives are stable compounds that can form hydrogen bonds .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antibacterial Study : N-substituted derivatives of oxadiazole compounds, closely related to 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride, have been synthesized and shown to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).
  • Synthesis of Modified Aza Heterocycles : Research involving the synthesis of new modified aza heterocycles based on oxadiazoles, which includes compounds similar to the one , highlights their potential in various chemical applications (Tyrkov, 2006).

Chemical Reactivity and Derivatives

  • Studies with Enamines : Research on the reactivity of 4-Nitrophenyl-1-piperidinostyrene with oxadiazole derivatives demonstrates the formation of pyridazine, oxadiazole, and other derivatives, indicating the versatility of these compounds in chemical synthesis (Abdallah et al., 2007).

Biological Evaluation and Drug Development

  • Biological Evaluation of Oxadiazole Derivatives : Synthesis and evaluation of 5-substituted oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, related to the compound , have been conducted. These compounds are investigated for their biological activities, highlighting the interest in this class of compounds for potential therapeutic applications (Khalid et al., 2016).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold, like en300-321112, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that EN300-321112 may target proteins or enzymes involved in these infectious diseases.

Mode of Action

1,2,4-oxadiazoles, in general, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that EN300-321112 might interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that EN300-321112 may affect pathways related to bacterial, viral, or leishmanial metabolism or replication.

Pharmacokinetics

For instance, the presence of a 1,2,4-oxadiazole scaffold might influence the compound’s absorption and distribution due to its hydrogen bond acceptor properties .

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that EN300-321112 may inhibit the growth or replication of bacteria, viruses, or leishmania at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in medicinal chemistry. Oxadiazole and piperidine derivatives are areas of active research due to their diverse biological activities .

properties

IUPAC Name

3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c18-14(7-4-8-15-10-14)9-12-16-13(17-19-12)11-5-2-1-3-6-11;/h1-3,5-6,15,18H,4,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGJDBPSNQXXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CC2=NC(=NO2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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